molecular formula C16H21NO9S B8269595 (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B8269595
M. Wt: 403.4 g/mol
InChI Key: ZNQCXCWNORCJGV-RBGFHDKUSA-N
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Description

(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound that belongs to the class of glycosyl thioacetonitriles. This compound is characterized by the presence of a mannopyranosyl group, which is a derivative of mannose, a type of sugar. The compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the acetylation of mannose followed by the introduction of a thioacetonitrile group. The process can be summarized in the following steps:

    Acetylation of Mannose: Mannose is treated with acetic anhydride in the presence of a catalyst such as pyridine to yield 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose.

    Formation of Thioacetonitrile: The acetylated mannose is then reacted with thioacetonitrile in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetonitrile group to a thiol or an amine.

    Substitution: The acetyl groups can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require acidic or basic conditions depending on the desired functional group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of glycosylated drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The mannopyranosyl group can bind to carbohydrate-recognizing proteins, influencing various biological pathways. The thioacetonitrile group can undergo chemical transformations that modulate the activity of the compound.

Comparison with Similar Compounds

(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to its specific structure and functional groups. Similar compounds include:

    2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Differing by the presence of a bromide group instead of a thioacetonitrile group.

    2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide: Similar structure but with a galactopyranosyl group.

    Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside: Contains a glucopyranosyl group and a thio group but lacks the acetonitrile functionality.

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3/t12-,13-,14+,15+,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCXCWNORCJGV-RBGFHDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 3
Reactant of Route 3
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 4
Reactant of Route 4
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 5
Reactant of Route 5
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 6
Reactant of Route 6
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

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